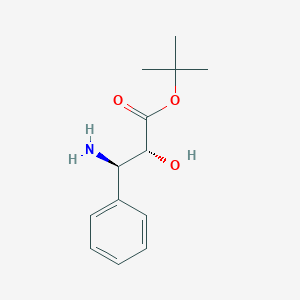

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

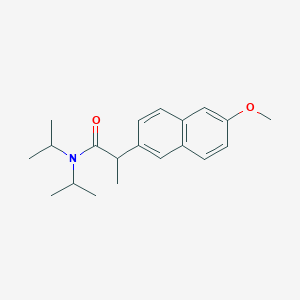

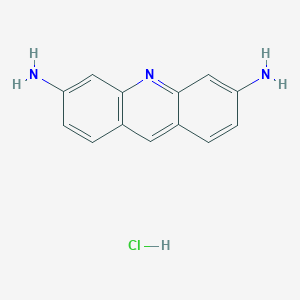

The compound "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" is a chiral amino acid derivative characterized by the presence of a t-butyl group, an amino group, and a hydroxyl group attached to a phenylpropanoate backbone. This structure suggests potential applications in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related t-butyl amino acid derivatives has been explored in various studies. For instance, the preparation of N-protected amino acids, which could be structurally related to the compound , can be achieved using 2-phenylisopropyl and t-butyl trichloroacetimidates under mild neutral conditions . Additionally, the stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-l-lyxo-pentanoate, a compound with a similar t-butyl and amino acid motif, has been reported using a diastereoselective addition reaction mediated by MgBr2 . These methods could potentially be adapted for the synthesis of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" has been studied using various analytical techniques. For example, the structure of a t-butyl substituted compound was analyzed using NMR and X-ray techniques, revealing that it exists in different forms depending on the state (solution or solid) . This suggests that the compound of interest may also exhibit interesting structural properties that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of t-butyl amino acid derivatives can be complex. For instance, the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate involves selective aldol condensation and further transformation into different products depending on the stereochemistry . This indicates that "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" could also undergo various chemical reactions, which would be worth exploring in detail.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" are not directly reported, related compounds provide some insight. For example, the breakdown products of α-Phenyl-N-t-butyl nitrone, which include an N-t-butyl hydroxylamine, have been shown to possess potent biological activity, such as delaying senescence in human lung fibroblasts . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be beneficial in biomedical applications.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZKKASRJHWGD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)